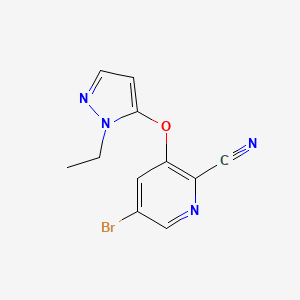
5-bromo-3-(1-ethyl-1H-pyrazol-5-yloxy)picolinonitrile
Cat. No. B8406177
M. Wt: 293.12 g/mol
InChI Key: MCIKBGVJMWHPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08853409B2
Procedure details


5-Bromo-3-nitropicolinonitrile (24.0 g, 105 mmol), 1-ethyl-1H-pyrazol-5-ol (13.0 g, 116 mmol), and sodium carbonate (11.2 g, 105 mmol) were combined witb acetonitrile (400 ml). The mixture was heated to reflux for 20 hours. The mixture was then cooled to ambient temperature, filtered and evaporated. The residue was dissolved in ethyl acetate (800 ml) and washed with water (3×200 ml) and brine, dried (MgSO4), filtered and evaporated. The crude material was purified over silica gel (15:35:50, then 20:30:50 ethyl acetate/chloroform/hexane) to afford 5-bromo-3-(1-ethyl-1H-pyrazol-5-yloxy)picolinonitrile (16.4 g, 53% yield) as a white solid.




Name
ethyl acetate chloroform hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+]([O-])=O)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH2:13]([N:15]1[C:19]([OH:20])=[CH:18][CH:17]=[N:16]1)[CH3:14].C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>C(OCC)(=O)C.C(Cl)(Cl)Cl.CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([O:20][C:19]2[N:15]([CH2:13][CH3:14])[N:16]=[CH:17][CH:18]=2)[C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1N=CC=C1O
|
Step Three
|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Five
|
Name
|
ethyl acetate chloroform hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.C(Cl)(Cl)Cl.CCCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 hours
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate (800 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×200 ml) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified over silica gel (15:35:50
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)OC1=CC=NN1CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.4 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
